2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine
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Overview
Description
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the reaction of 4-methylpiperazine with a suitable quinazoline derivative. One common method involves the use of 2-chloroquinazoline as a starting material, which reacts with 4-methylpiperazine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives with different substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-yl Carbonyl Group: Another piperazine derivative with similar structural features.
(Z)-2-[2-(4-Methylpiperazin-1-yl)benzyl]diazenecarbothioamide: A compound with a phenylpiperazine skeleton.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: A related compound with a simpler structure.
Uniqueness
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is unique due to its specific quinazoline core structure combined with the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
929973-86-4 |
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Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine |
InChI |
InChI=1S/C13H21N5/c1-17-4-6-18(7-5-17)13-15-9-10-8-11(14)2-3-12(10)16-13/h9,11H,2-8,14H2,1H3 |
InChI Key |
QYAUUAPOMDVJGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3CC(CCC3=N2)N |
Origin of Product |
United States |
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